molecular formula C7H13NO2 B13326998 Methyl 3-(methylamino)cyclobutane-1-carboxylate

Methyl 3-(methylamino)cyclobutane-1-carboxylate

Cat. No.: B13326998
M. Wt: 143.18 g/mol
InChI Key: CWZJMWXUQISDJG-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)cyclobutane-1-carboxylate is a cyclobutane derivative featuring a methyl ester group at position 1 and a methylamino (-NHCH₃) substituent at position 3. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic compounds targeting G protein-coupled receptors (GPCRs) and ion channels . Its synthesis involves reactions such as amidation and salt formation, as demonstrated in European patent applications where it serves as a starting material for complex molecules .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 3-(methylamino)cyclobutane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-8-6-3-5(4-6)7(9)10-2/h5-6,8H,3-4H2,1-2H3

InChI Key

CWZJMWXUQISDJG-UHFFFAOYSA-N

Canonical SMILES

CNC1CC(C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds

A process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds, including said acid and derivatives thereof, is described in US4367344A. 1-amino-cyclopropane-carboxylic acid is obtained when \$$\alpha\$$-acylamino-acrylic acid esters are reacted with diazomethane, the pyrazolines thereby formed are pyrolized, and the resulting 1-acylamino-cyclopropane-carboxylic acid esters are saponified.

The process involves reacting a 2-acylamino-4-methylthio-butanoic acid ester ("acyl-methionine ester") of the general formula:

\$$
\text{R}^3 \text{ represents hydrogen, alkyl, aryl, or alkoxy}
\$$

\$$
\text{R}^4 \text{ represents alkyl}
\$$

The product is then optionally saponified with aqueous alkali metal hydroxide or alkaline-earth metal hydroxide at a temperature between 70° C. and 150° C. The reaction mixture thereby obtained is acidified with concentrated hydrochloric acid at a temperature between 0° C. and 30° C. The hydrochloride formed is then treated, in methanolic solution, with propylene oxide at a temperature between -5° C. and +20° C.

Additional Information

  • Formula (II) Formula (II) includes the various possible stereoisomers (optical isomers) and mixtures thereof (racemates).
  • Preferred alkali metal alcoholates Preferred alkali metal alcoholates, which are also required as starting substances in carrying out the process, are the sodium or potassium salts of alcohols with 1 to 4 carbon atoms.
  • Reaction products isolation Reaction products are isolated by customary methods. In general, a procedure is followed in which an organic solvent which is sparingly soluble in water is added to the reaction mixture after cooling, and the organic phase is separated off, washed with water and, after drying, is concentrated, after which the reaction product remains as an oily residue or as a crystalline substance.
  • Saponification If the 1-acylamino-cyclopropane-carboxylic acid esters obtained in the process are to be saponified, this is effected by first saponifying the particular product with an excess of aqueous alkali metal hydroxide or alkaline-earth metal hydroxide. The reaction mixture is then acidified with concentrated aqueous hydrochloric acid, while cooling, and is evaporated to dryness. The product that remains is taken up in methanol or ethanol, and the undissolved constituents are filtered off. The filtrate is then concentrated to dryness, after which the hydrochloride of 1-amino-cyclopropanecarboxylic acid remains.
  • Plant Metabolism The active compounds which can be prepared engage in the metabolism of the plants and can therefore be employed as growth regulators.
  • Customary formulations The active compounds can be converted into the customary formulations, such as solutions, emulsions, suspensions, powders, dusting agents, foams, pastes, soluble powders, granules, aerosols, suspension-emulsion concentrates, seed-treatment powders, natural and synthetic materials impregnated with active compound, very fine capsules in polymeric substances, coating compositions for use on seed, and formulations used with burning equipment, such as fumigating cartridges, fumigating cans and fumigating coils, as well as ULV cold mist and warm mist formulations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylamino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methylamino group to a nitro group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Methyl 3-(methylamino)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(methylamino)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation on the Cyclobutane Ring

Methyl 3-oxocyclobutane-1-carboxylate (CAS 695-95-4)
  • Structure : Ketone (-CO) at position 3.
  • Molecular Formula : C₆H₈O₃
  • Molecular Weight : 128.13 g/mol
  • Comparison: The oxo group increases polarity compared to the methylamino group, reducing basicity and altering solubility. This compound is often used as a precursor for further functionalization via reduction or Grignard reactions .
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 89941-55-9)
  • Structure : Hydroxymethyl (-CH₂OH) at position 3.
  • Molecular Formula : C₇H₁₂O₃
  • Molecular Weight : 144.17 g/mol
  • Comparison : The hydroxymethyl group introduces hydrogen-bonding capability, enhancing water solubility. This derivative is valuable in prodrug design .
Methyl 3,3-dimethylcyclobutane-1-carboxylate (CAS 3854-83-9)
  • Structure : Two methyl groups at position 3.
  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.20 g/mol
  • Comparison : The dimethyl substitution increases steric hindrance, limiting reactivity at position 3. This compound is typically used in studies of steric effects on ring strain .

Ring Size Variation: Cyclobutane vs. Cyclopentane

Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7)
  • Structure: Cyclopentane ring with amino (-NH₂) and ester groups.
  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Comparison: The larger cyclopentane ring reduces ring strain, altering conformational flexibility. The amino group (vs. methylamino) lacks methylation, increasing basicity (pKa ~9.5 vs. ~8.5 for methylamino). Hazards: Classified as acutely toxic (H302) and irritating to skin/eyes (H315/H319), highlighting differences in safety profiles compared to cyclobutane analogs .

Physicochemical and Analytical Data

Compound (CAS) HPLC Retention Time (min) LCMS [M+H]⁺ Notes Reference
Methyl 1-(methylamino)cyclobutanecarboxylate derivatives 1.16–1.18 (SMD-TFA05) 411–658 Derivatives show varied pharmacokinetics based on substituents
Methyl 3-oxocyclobutane-1-carboxylate (695-95-4) N/A N/A Higher polarity limits cell permeability

Biological Activity

Methyl 3-(methylamino)cyclobutane-1-carboxylate is an organic compound characterized by its unique cyclobutane structure, which includes a methyl group, a methylamino group, and a carboxylate functional group. This compound has garnered attention in biochemical research due to its potential interactions with various enzymes and metabolic pathways.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₃N₁O₂
  • Molecular Weight : Approximately 141.18 g/mol

The presence of the methylamino group allows for the formation of hydrogen bonds, which can significantly influence enzyme activity and modulate various metabolic pathways. The rigid cyclobutane framework contributes to a unique spatial arrangement that may enhance binding affinity to specific biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure facilitates:

  • Enzyme Interactions : The methylamino group can engage in hydrogen bonding with active sites of enzymes, potentially altering their activity.
  • Receptor Binding : The spatial configuration may enhance the binding affinity to certain receptors, making it a candidate for pharmacological studies.

Biological Applications

Research indicates that this compound may have several applications in medicinal chemistry and drug development:

  • Enzyme Studies : It serves as a valuable tool for studying enzyme interactions and understanding metabolic pathways.
  • Therapeutic Potential : Its unique structure may allow it to interact selectively with biological targets, suggesting potential therapeutic applications in various diseases.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key differences:

Compound NameStructural FeaturesUnique Aspects
Methyl 1-(methylamino)cyclobutane-1-carboxylateMethyl ester instead of carboxylic acidDifferent reactivity due to ester functionality
3-Methyl-1,1-cyclobutanedicarboxylic acidAdditional carboxylic acid groupIncreased acidity and potential reactivity
Methyl trans-3-(methylamino)cyclobutane-1-carboxylate hydrochlorideHydrochloride salt formEnhanced solubility in aqueous environments
Methyl cis-3-(methylamino)cyclobutane-1-carboxylate hydrochlorideIsomeric form with different spatial arrangementPotential differences in biological activity

Case Studies and Research Findings

Recent studies have demonstrated the potential of this compound in various applications:

  • Enzyme Interaction Studies : Investigations into the interactions of this compound with specific enzymes have revealed its ability to modulate enzymatic activities, providing insights into its role as a biochemical tool .
  • Pharmacological Research : Preliminary findings suggest that this compound may exhibit promising pharmacological properties, warranting further investigation into its therapeutic potential .
  • Structural Analyses : Research has highlighted the importance of the compound's chirality and structural features in determining its biological activity, emphasizing the need for detailed studies on its mechanism of action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(methylamino)cyclobutane-1-carboxylate, and what reagents are critical for cyclobutane ring formation?

  • Methodological Answer : The synthesis typically involves cyclization reactions using cyclobutanone derivatives as precursors. Key steps include functionalization of the cyclobutane ring with a methylamino group via nucleophilic substitution or reductive amination. For example, methyl 1-(methylamino)cyclobutane-1-carboxylate hydrochloride is synthesized via cyclization under nitrogen atmosphere with reagents like methanesulfonic acid and pyridine borane, followed by purification using column chromatography (ethyl acetate/methanol) . Critical reagents include 5-ethyl-2-methylpyridine borane for reductive amination and acid catalysts (e.g., methanesulfonic acid) for ring stabilization .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the stereochemistry of the cyclobutane ring and methylamino group. X-ray crystallography provides definitive 3D structural data, particularly for resolving cis/trans isomerism . Mass spectrometry (LCMS) with m/z data (e.g., m/z 411 [M+H]+) and HPLC retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) are used for purity assessment . Infrared (IR) spectroscopy can validate functional groups like the carboxylate ester .

Q. What reaction conditions optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Key conditions include:

  • Temperature : Reactions often proceed at 0°C to 50°C, depending on the step (e.g., 0°C for borane reductions, 50°C for cyclization) .
  • Atmosphere : Nitrogen or argon is used to prevent oxidation of sensitive intermediates .
  • Catalysts : Methanesulfonic acid enhances reaction rates in cyclization steps .
  • Solvents : Ethyl acetate and isopropanol are preferred for solubility and ease of extraction .

Advanced Research Questions

Q. How can computational modeling resolve conflicting data on the stereochemical outcomes of this compound synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for cis/trans isomer formation. For example, stereochemical discrepancies in cyclization steps (e.g., cis- vs. trans-3-(methylamino)cyclobutane derivatives) can be resolved by comparing computed NMR chemical shifts with experimental data . Molecular dynamics simulations also model solvent effects on reaction pathways .

Q. What strategies address low yields in the final coupling steps of this compound derivatives?

  • Methodological Answer : Low yields in coupling reactions (e.g., with trifluoromethylpyrimidinyl anilines) are mitigated by:

  • Pre-activation : Using pyridine or triethylamine to deprotonate intermediates .
  • Coupling Reagents : 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trioxide enhances amide bond formation efficiency .
  • Purification : Silica gel chromatography with gradient elution (ethyl acetate:methanol) removes unreacted starting materials .

Q. How do structural modifications (e.g., trifluoromethyl groups) impact the biological activity of this compound analogs?

  • Methodological Answer : Trifluoromethyl groups increase metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, analogs like methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate show enhanced anti-inflammatory activity in IC50 assays compared to non-fluorinated derivatives . Structure-activity relationship (SAR) studies use molecular docking to predict interactions with targets like kinases or GPCRs .

Q. What analytical methods resolve contradictions in reported reaction mechanisms for cyclobutane ring functionalization?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N-tracing) identifies whether methylamino groups originate from reductive amination or nucleophilic substitution. Kinetic studies (e.g., variable-temperature NMR) differentiate concerted vs. stepwise mechanisms in cyclization steps . Conflicting data on borane reduction pathways are resolved using in-situ IR monitoring .

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